molecular formula C₂₀H₂₃N₃O₄ B1144648 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine CAS No. 1145671-52-8

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Cat. No.: B1144648
CAS No.: 1145671-52-8
M. Wt: 369.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of anti-cancer drugs. It is structurally related to erlotinib, a well-known tyrosine kinase inhibitor used in cancer treatment .

Mechanism of Action

Target of Action

The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .

Mode of Action

Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .

Biochemical Pathways

By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .

Pharmacokinetics

Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .

Result of Action

The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .

Action Environment

The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 4-ethynylphenylamine in the presence of a base such as pyridine. The reaction is carried out in isopropanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is unique due to its specific binding affinity and inhibitory activity against EGFR. Its structural modifications enhance its efficacy and reduce side effects compared to other similar compounds .

Properties

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPRWDRWNAAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.